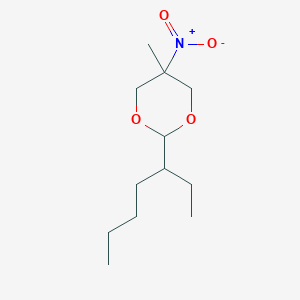

2-(Heptan-3-yl)-5-methyl-5-nitro-1,3-dioxane

Description

2-(Heptan-3-yl)-5-methyl-5-nitro-1,3-dioxane is a nitro-substituted 1,3-dioxane derivative characterized by a heptan-3-yl group at the 2-position and a methyl-nitro moiety at the 5-position. This compound belongs to a class of acetals and dioxanes, which are widely utilized in organic synthesis as protective groups for carbonyl functionalities or as intermediates in pharmaceutical and agrochemical applications . The nitro group at the 5-position likely influences its reactivity and stability, particularly in decomposition pathways and solvent interactions .

Properties

IUPAC Name |

2-heptan-3-yl-5-methyl-5-nitro-1,3-dioxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-4-6-7-10(5-2)11-16-8-12(3,9-17-11)13(14)15/h10-11H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGHBWUKOGKLKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C1OCC(CO1)(C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60937989 | |

| Record name | 2-(Heptan-3-yl)-5-methyl-5-nitro-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17144-55-7 | |

| Record name | NSC70024 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70024 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Heptan-3-yl)-5-methyl-5-nitro-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Heptan-3-yl)-5-methyl-5-nitro-1,3-dioxane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nitration of a precursor dioxane compound, followed by alkylation to introduce the heptan-3-yl group. The reaction conditions often require the use of strong acids or bases, and careful control of temperature and reaction time to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and alkylation processes. These processes are typically carried out in specialized reactors that allow for precise control of reaction parameters. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Heptan-3-yl)-5-methyl-5-nitro-1,3-dioxane can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The dioxane ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and reducing agents such as hydrogen gas in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the dioxane ring.

Scientific Research Applications

2-(Heptan-3-yl)-5-methyl-5-nitro-1,3-dioxane has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s derivatives may have potential as bioactive agents, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Heptan-3-yl)-5-methyl-5-nitro-1,3-dioxane exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the dioxane ring provides a stable framework for further chemical modifications. The heptan-3-yl group may influence the compound’s lipophilicity and membrane permeability, affecting its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to three structurally related nitro-1,3-dioxanes:

5-Methyl-5-nitro-1,3-dioxane

- Substituents: Methyl group at the 5-position.

- Key properties: Exhibits significant solvent stabilization in polar aprotic solvents (e.g., DMSO), accelerating decomposition rates by >80× compared to gas-phase reactions .

5-Bromo-5-nitro-1,3-dioxane

- Substituents: Bromine atom at the 5-position.

- Key properties: Minimal solvent stabilization due to weaker polar interactions; moderate toxicity in rodents (LD₅₀: 250–500 mg/kg) and significant skin/eye irritation at 0.5% concentration .

2-(2-Hydroxy-5-nitrophenyl)-5-methyl-1,3-dioxane

- Substituents: Aromatic hydroxyl-nitro group at the 2-position.

- Key properties: Insecticidal and anti-foaming applications; rigid crystal lattice due to hydrogen bonding .

Thermal Decomposition Mechanisms

- 2-(Heptan-3-yl)-5-methyl-5-nitro-1,3-dioxane : Likely follows a single-stage decomposition mechanism, as observed in analogous 5-nitro-1,3-dioxanes. The bulky heptan-3-yl group may sterically hinder the transition state, increasing activation energy.

- 5-Methyl-5-nitro-1,3-dioxane : Single-stage decomposition dominates (activation free energy: 204.7 kJ·mol⁻¹ in gas phase), with DMSO reducing the energy barrier by 93 kJ·mol⁻¹ .

- 5-Bromo-5-nitro-1,3-dioxane : Two-stage decomposition is less feasible; bromine’s electron-withdrawing effect destabilizes intermediates, leading to slower solvent-assisted reactions .

Solvent Effects and Reactivity

| Compound | Solvent Stabilization (DMSO) | Decomposition Rate Increase |

|---|---|---|

| 5-Methyl-5-nitro-1,3-dioxane | High | >80× |

| 5-Bromo-5-nitro-1,3-dioxane | Negligible | <5× |

The methyl group in 5-methyl-5-nitro-1,3-dioxane enhances dipole-dipole interactions with DMSO, stabilizing transition states and accelerating decomposition.

Toxicity and Environmental Impact

Biological Activity

2-(Heptan-3-yl)-5-methyl-5-nitro-1,3-dioxane is an organic compound notable for its unique structural features, which include a dioxane ring substituted with a heptan-3-yl group, a methyl group, and a nitro group. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | CHNO |

| Molar Mass | 229.30 g/mol |

| Functional Groups | Nitro group (-NO), Dioxane ring |

The presence of the nitro group is significant as it can participate in redox reactions and influence interactions with various biological targets.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Redox Reactions : The nitro group can undergo reduction, leading to the formation of reactive intermediates that may interact with cellular components.

- Membrane Permeability : The heptan-3-yl group enhances lipophilicity, which may improve the compound's ability to penetrate biological membranes.

- Target Interaction : The dioxane ring provides a stable framework that can facilitate binding to specific molecular targets within cells.

Antimicrobial Activity

Research indicates that derivatives of 5-nitro-1,3-dioxanes exhibit broad-spectrum antimicrobial activity. A study focusing on various substituted dioxanes demonstrated that structural modifications at the 2-and 5-positions significantly affected their microbiocidal efficacy. Notably, compounds with a nitro substitution showed enhanced activity against several microorganisms, suggesting that this compound may possess similar properties .

Anticancer Potential

Preliminary investigations have suggested that compounds with similar structural motifs may modulate multidrug resistance in cancer cells. The nitro group in particular has been implicated in enhancing the effectiveness of chemotherapeutic agents by altering cellular response mechanisms.

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

Case Studies

One notable case study involved synthesizing various derivatives of substituted dioxanes to evaluate their antimicrobial activities quantitatively. The results indicated that specific substitutions significantly influenced the microbiocidal index, emphasizing the importance of structural diversity in developing effective antimicrobial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.